Product packaging for Sitagliptin Maleate Adduct(Cat. No.:)

Sitagliptin Maleate Adduct

Cat. No.: B1162681
M. Wt: 523.39
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in drug substances and final pharmaceutical products. veeprho.comglobalpharmatek.com This practice is a critical component of drug development and manufacturing, mandated by regulatory agencies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.combiomedres.us The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a medication. veeprho.combiomedres.us Some impurities may be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us

The comprehensive characterization of impurities is essential for several reasons:

Safety and Efficacy: Unidentified and potentially toxic impurities can be hazardous to health, underscoring the need to increase the safety of drug therapy. veeprho.com

Stability: Impurity profiling helps to identify potential degradation pathways and products, which is crucial for establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com

Process Optimization: Understanding how different manufacturing parameters affect the formation of impurities allows for process optimization to minimize their presence. globalpharmatek.com

Regulatory Compliance: Regulatory bodies require detailed impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com Adherence to Good Manufacturing Practices (GMP) and meeting these regulatory standards are essential for safeguarding public health. globalpharmatek.com

Overview of Adduct Formation in Drug Substances

Adduct formation is a chemical process where two or more molecules combine to form a single new chemical entity. In the context of pharmaceuticals, an adduct is often an impurity that arises from the reaction of the drug substance with another molecule, which could be a reagent, solvent, excipient, or another drug molecule. nih.govacs.orgscirp.org

A common mechanism for adduct formation is the Michael addition , a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov Many drug molecules contain nucleophilic functional groups (such as amines) that can react with electrophilic species present as impurities or as part of other formulation components. acs.org The formation of these adducts can lead to a decrease in the potency of the drug and the introduction of potentially harmful new chemical entities. nih.gov

The formation of drug-protein adducts, where a drug or its metabolite covalently binds to a protein, is a key step in many adverse drug reactions, including drug hypersensitivity. nih.govacs.org While not all adducts are harmful, the potential for toxicity necessitates their careful evaluation and control.

Contextualization of Sitagliptin (B1680988) Maleate (B1232345) Adduct within Pharmaceutical Chemistry

Sitagliptin is an oral anti-diabetic agent used to treat type 2 diabetes. nih.gov It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov The Sitagliptin molecule contains a primary amine group, which is a nucleophilic site susceptible to reactions.

Maleic acid is sometimes used in pharmaceutical formulations. However, it is also an α,β-unsaturated dicarboxylic acid, making it a potential Michael acceptor. The Sitagliptin Maleate Adduct is formed through a Michael addition reaction between the primary amine of Sitagliptin and the double bond of maleic acid. This reaction results in a new, larger molecule that is considered an impurity. The formation of this specific adduct is a known degradation pathway for Sitagliptin, particularly in the presence of maleic acid under certain conditions. nih.gov

The molecular formula for the this compound is C₂₀H₁₉F₆N₅O₅, with a molecular weight of 523.39. scbt.com

Research Scope and Objectives for this compound Studies

The investigation of the this compound is a crucial aspect of ensuring the quality and safety of Sitagliptin drug products. The primary objectives of such research include:

Structural Elucidation: To definitively determine the chemical structure of the adduct using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Formation: To understand the chemical reaction mechanism and kinetics of the adduct formation, including the factors that promote or inhibit the reaction (e.g., pH, temperature, presence of catalysts).

Analytical Method Development: To develop and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of the this compound in both the drug substance and the final drug product. ijrpr.com

Forced Degradation Studies: To intentionally degrade Sitagliptin under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to understand its degradation pathways and to confirm that the analytical methods can effectively separate the drug from its degradation products, including the maleate adduct. nih.govijrpr.com

Control Strategy Development: To establish appropriate control measures throughout the manufacturing process and storage to minimize the formation of the adduct and ensure that its levels remain within acceptable, safe limits as defined by regulatory guidelines like those from the International Council for Harmonisation (ICH). biopharminternational.comeuropa.eu

Detailed Research Findings

Extensive research has been conducted to characterize and control impurities in Sitagliptin. While the primary focus has often been on process-related impurities and other degradation products, the potential for adduct formation is a significant consideration.

Analytical Techniques for Impurity Detection

A variety of analytical methods are employed to ensure the purity of Sitagliptin. These methods are crucial for identifying and quantifying impurities like the this compound.

Analytical TechniqueApplication in Sitagliptin Impurity ProfilingReference
High-Performance Liquid Chromatography (HPLC) A cornerstone technique for separating and quantifying Sitagliptin and its impurities. Reverse-phase HPLC (RP-HPLC) is commonly used. ijrpr.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) A highly sensitive and specific method for identifying and quantifying impurities, even at very low levels. It is particularly useful for structural elucidation of unknown impurities. nih.govrsc.org
Fourier-Transform Infrared Spectroscopy (FT-IR) Used to identify functional groups and confirm the chemical structure of the drug and its impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of impurities, aiding in their definitive identification. science.gov

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a key part of drug development. These studies involve subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.

A study on the chemical stability of Sitagliptin revealed significant degradation under strongly acidic, alkaline, and oxidative conditions. nih.gov The study also investigated interactions with excipients and proposed the Michael addition as a mechanism for the reaction between Sitagliptin and fumaric acid, an analogue of maleic acid. nih.gov This supports the potential for the formation of the this compound under similar conditions.

Properties

Molecular Formula

C₂₀H₁₉F₆N₅O₅

Molecular Weight

523.39

Synonyms

Sitagliptin Fumarate Adduct

Origin of Product

United States

Mechanistic Pathways of Sitagliptin Maleate Adduct Formation

Elucidation of Reaction Mechanisms Leading to Adduct Formation

The primary mechanism for the formation of the Sitagliptin (B1680988) Maleate (B1232345) Adduct is a nucleophilic addition reaction between the sitagliptin molecule and maleic acid. This process is influenced by the specific chemical properties and stereochemistry of the reactants.

Michael Addition Reaction Pathway of Sitagliptin with Maleic Acid

The formation of the adduct proceeds via an aza-Michael addition, a well-established reaction in organic chemistry. In this reaction, the primary amine group (-NH2) of the sitagliptin molecule acts as a nucleophile. This amine attacks one of the electron-deficient β-carbons of the α,β-unsaturated carbonyl system present in maleic acid or its derivatives. europa.euresearchgate.net

The reaction is typically facilitated by a catalyst, often a base, which deprotonates the primary amine of sitagliptin, thereby increasing its nucleophilicity and promoting the attack on the maleic acid double bond. europa.eu Studies have demonstrated the synthesis of sitagliptin-related substances through this very pathway, reacting sitagliptin with derivatives like maleic anhydride (B1165640) or dimethyl-maleate. europa.eu The use of catalysts such as K2CO3 or 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) underscores the importance of basic conditions to drive the reaction forward. europa.eu

Influence of Geometrical Isomerism in Adduct Formation

Geometrical isomerism plays a critical role in the formation of the adduct. Maleic acid is the cis-isomer of butenedioic acid, while fumaric acid is the trans-isomer. The spatial arrangement of the carboxylic acid groups is different in these isomers, which significantly affects their reactivity with sitagliptin.

Research has shown that related adducts can be formed using both maleic and fumaric acid derivatives. For instance, a sitagliptin adduct can be synthesized using dimethyl fumarate (B1241708) (trans-isomer) in the presence of a DBU catalyst at 25°C. europa.eu In a different synthesis, an adduct is formed using maleic anhydride (cis-related) with a K2CO3 catalyst at room temperature. europa.eu The different reaction conditions and catalysts required for the cis and trans isomers highlight the influence of their geometry on reaction kinetics. The stereochemistry of the reactants can dictate the orientation of the molecules during the reaction, affecting the activation energy and the rate of adduct formation. nih.gov

Factors Influencing Adduct Kinetics and Thermodynamics

The rate and extent of Sitagliptin Maleate Adduct formation are not static but are influenced by several environmental and chemical factors.

pH-Dependent Formation Kinetics

The kinetics of adduct formation are highly dependent on pH. The key step in the Michael addition is the nucleophilic attack by sitagliptin's primary amine. The nucleophilicity of this amine is governed by its protonation state, which is directly controlled by the pH of the environment.

In strongly acidic conditions (low pH), the amine group will be protonated (-NH3+), rendering it non-nucleophilic and thus inhibiting the Michael addition reaction. researchgate.netnih.gov Conversely, in alkaline or basic conditions (high pH), the amine is deprotonated (-NH2), making it a potent nucleophile ready to react. researchgate.netnih.gov Studies have shown that sitagliptin experiences significant degradation in strongly acidic (2M HCl) and strongly alkaline (2M NaOH) media, with the rate being highest at these extremes. researchgate.netnih.govsci-hub.se The use of basic catalysts in synthetic procedures further confirms that a higher pH environment is conducive to adduct formation. europa.eu

Temperature and Humidity Effects on Adduct Generation

Temperature and humidity are critical factors, particularly in the solid state, that can accelerate the formation of the adduct. Elevated temperatures provide the necessary activation energy for the reaction to occur, increasing the rate of adduct formation. researchgate.net Syntheses of related impurities are often conducted at specific temperatures, such as 25°C or 40°C, to control the reaction rate. europa.eu

Humidity introduces water, which can act as a solvent or a plasticizer in solid mixtures of sitagliptin and maleic acid (or other excipients). This can increase molecular mobility, bringing the reactants into closer contact and facilitating the reaction. researchgate.netnih.gov Forced degradation studies have demonstrated that interactions between sitagliptin and excipients like fumaric acid are accelerated by high temperature and high humidity conditions. researchgate.netnih.gov The physical changes and stability of drug hydrates are known to be affected by both temperature and humidity, which can promote degradation pathways, including adduct formation.

Light-Induced Adduct Formation Pathways

Exposure to light, particularly UV radiation, is a common cause of drug degradation. While sitagliptin itself has been shown to be relatively photostable in the solid state according to ICH guidelines, interactions with other substances under photolytic conditions can still lead to degradation. europa.eugeneesmiddeleninformatiebank.nl

Studies on the chemical stability of sitagliptin have investigated the effects of UV/VIS light. While temperature and pH were found to be more potent drivers of degradation, light exposure was also a tested stress condition. researchgate.netnih.gov In mixtures with reactive excipients, light can accelerate interaction pathways. researchgate.netnih.gov For example, some interactions between sitagliptin and certain excipients were found to be accelerated to a lesser extent by UV/VIS light compared to heat and humidity. researchgate.netnih.gov Although a direct light-induced pathway for the formation of the specific this compound is not extensively documented, photolytic conditions are a known risk factor for initiating various chemical reactions in pharmaceutical formulations. scispace.com

Data Tables

Table 1: Synthesis Conditions for Sitagliptin Adducts This table summarizes findings from synthetic procedures for sitagliptin-related adducts.

Reactant with SitagliptinIsomerCatalystTemperatureReaction TimeYieldPurity (HPLC)Reference
Dimethyl FumaratetransDBU25°C6 hours76%>99% europa.eu
Maleic Anhydridecis (related)K₂CO₃Room Temp2 hours97%- europa.eu

Role of Formulation Excipients in Adduct Predisposition

The stability of an active pharmaceutical ingredient (API) like sitagliptin can be compromised by interactions with excipients, the inactive substances used to formulate a dosage form. These interactions can lead to the formation of degradation products, including adducts, which may impact the product's quality and efficacy.

Chemical Reactivity of Common Pharmaceutical Excipients with Sitagliptin

Studies have shown that several common pharmaceutical excipients can interact with sitagliptin, particularly under stress conditions such as high temperature and humidity. nih.govsci-hub.se Compatibility screening using techniques like Differential Scanning Calorimetry (DSC), X-ray diffractometry (XRD), and Fourier-transform infrared spectroscopy (FT-IR) helps identify these potential interactions early in the formulation development process. tib.euresearchgate.netresearchgate.net

Research indicates that sitagliptin is compatible with excipients like microcrystalline cellulose, croscarmellose, and pregelatinized starch. tib.euresearchgate.netresearchgate.net However, notable interactions have been observed with others. For instance, some studies have reported interactions with magnesium stearate, ascorbic acid, and citric acid. tib.euresearchgate.netresearchgate.net Fumaric acid and reducing sugars like lactose (B1674315) have also been shown to have potent interactions with sitagliptin. nih.govsci-hub.se These interactions can be accelerated by heat and humidity. nih.govsci-hub.se

The following table summarizes the observed reactivity of various excipients with sitagliptin based on scientific findings.

Table 1: Chemical Reactivity and Compatibility of Sitagliptin with Common Pharmaceutical Excipients

Excipient Interaction with Sitagliptin Supporting Evidence/Observations References
Lactose Reactive: Potential for Maillard reaction. Interactions accelerated by high temperature/humidity. nih.govsci-hub.se
Fumaric Acid Reactive: Potential for Michael addition. Interactions observed, sometimes without stress conditions. nih.govsci-hub.se
Magnesium Stearate Potential Interaction: Some studies show interaction. Observed via DSC; disappearance of sitagliptin's melting peak. nih.govtib.euresearchgate.netresearchgate.net
Mannitol Reactive: Potent interactions observed. Interactions can be accelerated by heat and humidity. nih.govsci-hub.se
Ascorbic Acid Potential Interaction: Some studies show interaction. Observed via DSC. tib.euresearchgate.netresearchgate.net
Citric Acid Potential Interaction: Some studies show interaction. Observed via DSC. tib.euresearchgate.netresearchgate.net
Microcrystalline Cellulose (MCC) Compatible: Generally found to be compatible. DSC results indicate compatibility. tib.euresearchgate.netresearchgate.net
Croscarmellose Compatible: Generally found to be compatible. DSC results indicate compatibility. tib.euresearchgate.netresearchgate.net

| Pregelatinized Starch | Compatible: Generally found to be compatible. | DSC results indicate compatibility. | tib.euresearchgate.netresearchgate.net |

Specific Excipient-Mediated Adduct Mechanisms (e.g., Maillard Reaction Analogues)

The formation of adducts between sitagliptin and certain excipients can occur through specific chemical reactions. Two notable mechanisms are the Michael addition and the Maillard reaction. nih.govsci-hub.se

Michael Addition: This reaction can occur between sitagliptin and an α,β-unsaturated carbonyl compound. In the context of the this compound, the primary amine of sitagliptin can act as a nucleophile, attacking one of the electrophilic double-bonded carbons of maleic acid (or its salt form, maleate). This type of reaction has been proposed as a potential degradation pathway, for instance, in the presence of fumaric acid, which is structurally similar to maleic acid. nih.govsci-hub.se

Maillard Reaction: This is a complex series of reactions between an amino acid (or a primary/secondary amine in a drug molecule) and a reducing sugar. nih.govsci-hub.se In pharmaceutical formulations, this can occur between sitagliptin, which contains a primary amine, and excipients like lactose. nih.govsci-hub.se The reaction is initiated by the condensation of the amine with the carbonyl group of the sugar, eventually leading to the formation of a Schiff base and subsequent Amadori rearrangement products. While not a direct maleate adduct formation pathway, the occurrence of the Maillard reaction highlights the reactivity of sitagliptin's primary amine group, which is also the reactive site for the formation of the maleate adduct. The conditions that promote the Maillard reaction, such as heat and humidity, also predispose the formulation to other degradative pathways. nih.gov

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. researchgate.netacs.org In the context of the this compound, this methodology provides definitive evidence for the proposed formation pathways.

The strategy involves synthesizing sitagliptin or maleic acid with one or more atoms replaced by their heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H/Deuterium, or ¹⁴N with ¹⁵N). acs.orgmedchemexpress.com For example, a synthesis could incorporate a ¹³C label into the maleate molecule or use deuterium-labeled sitagliptin. acs.orgmedchemexpress.com

The reaction between the labeled compound and its unlabeled partner is then carried out. The resulting adduct is analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): By analyzing the mass-to-charge ratio of the adduct, researchers can determine if the isotopically labeled portion of the precursor molecule has been incorporated into the final product. This confirms which molecules are involved in the adduct formation.

NMR Spectroscopy: Techniques like ¹³C-NMR or ²H-NMR can pinpoint the exact location of the isotopic label within the adduct's molecular structure. This provides conclusive evidence of which specific atoms participated in the new bond formation, thereby confirming the reaction mechanism, such as a Michael 1,4-addition.

These studies are crucial for distinguishing between potential reaction pathways and confirming that the primary amine of sitagliptin attacks the double bond of maleate, which is a key step in the Michael addition mechanism. researchgate.net

Advanced Analytical Methodologies for Sitagliptin Maleate Adduct Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

The effective separation and quantification of the Sitagliptin (B1680988) Maleate (B1232345) Adduct from the active pharmaceutical ingredient (API) and other related substances are critical for ensuring pharmaceutical quality and safety. Chromatographic techniques, particularly liquid chromatography, are the cornerstone of analytical strategies for this purpose. These methods provide the necessary selectivity and sensitivity to detect and measure adducts, which may be present at trace levels.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Sitagliptin and its impurities. ijcsrr.orgglobalresearchonline.net The development of a robust, stability-indicating HPLC method is essential for accurately assessing the purity of Sitagliptin and quantifying any adducts formed during synthesis or storage. Method development involves a systematic optimization of various parameters to achieve the desired separation and sensitivity.

The choice of stationary phase is paramount in achieving successful chromatographic separation. For Sitagliptin and its related compounds, reversed-phase columns are predominantly used. The selection is based on the polarity of the analytes and the desired retention characteristics.

C18 (Octadecyl Silane) Columns: These are the most common choice due to their hydrophobic nature, which provides excellent retention for moderately polar compounds like Sitagliptin. Several studies utilize C18 columns of varying specifications. For instance, a Kinetex® C18 column has been successfully used for the chromatographic separation of Sitagliptin in plasma samples. mdpi.comnih.gov Another method validation study employed a Poroshell 120 EC-C18 column, which demonstrated superior separation among the columns tested. scispace.com

Phenyl Columns: For alternative selectivity, Phenyl stationary phases can be employed. An XBridgeTM Phenyl column was used to develop and validate a quantitative method for Sitagliptin and its organic impurities, demonstrating that different stationary phases can offer unique separation profiles that may be advantageous for specific adducts. researchgate.net

Stationary PhaseColumn DimensionsParticle SizeApplication Note
Poroshell 120 EC-C18 100 x 4.6 mm2.7 µmAchieved the best separation in a comparative study for a stability-indicating assay. scispace.com
XBridgeTM Phenyl 250 x 4.6 mm5 µmUtilized for the quantitative determination of Sitagliptin and its synthesis-related organic impurities. researchgate.net
Kinetex® C18 --Employed for the chromatographic separation of Sitagliptin from human plasma. mdpi.comnih.gov
Kromasil-100 C18 100 mm × 4.6 mm3.5 µmUsed in an ultra-performance liquid chromatography method for quantifying a nitroso impurity in Sitagliptin. nih.gov

The mobile phase composition is a critical parameter that is adjusted to control the retention and elution of the Sitagliptin Maleate Adduct and the API. The goal is to achieve a balance that provides good resolution in a reasonable analysis time.

Typically, a mixture of an aqueous solvent and an organic modifier is used.

Organic Modifiers: Acetonitrile and methanol are the most frequently used organic solvents in the mobile phase for Sitagliptin analysis. ijcsrr.orgresearchgate.net

Aqueous Phase and pH Modifiers: The aqueous portion often contains additives to control pH and improve peak shape. Common modifiers include formic acid, acetic acid, orthophosphoric acid, triethylamine, and buffer salts like ammonium acetate or potassium phosphate. ijcsrr.orgmdpi.comscispace.comnih.gov For example, one method utilized a mobile phase of methanol, acetonitrile, and orthophosphoric acid (40:55:5). scispace.com Another employed a mixture of methanol, water, triethylamine, and acetic acid (60:40:0.1:0.1 v/v/v/v). scispace.com

Analytical methods can be either isocratic (constant mobile phase composition) or gradient (composition changes during the run). Isocratic methods are simpler and more robust, such as a method using a 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile. mdpi.comnih.gov Gradient elution is often necessary for complex samples containing impurities with a wide range of polarities, allowing for the elution of strongly retained adducts while maintaining resolution for early-eluting peaks.

Organic PhaseAqueous Phase / BufferRatio (v/v)Method Type
Methanol, AcetonitrileOrthophosphoric acid40:55:5Isocratic scispace.com
MethanolWater, Triethylamine, Acetic acid60:40:0.1:0.1Isocratic scispace.com
Acetonitrile0.05% Aqueous Formic Acid40:60Isocratic researchgate.net
Acetonitrile5 mM Ammonium Acetate with 0.04% Formic Acid50:50Isocratic mdpi.com
Methanol0.12% Formic Acid in WaterNot specified (likely gradient)Gradient nih.gov

Fine-tuning chromatographic parameters is essential for optimizing the resolution between the this compound and the main Sitagliptin peak, as well as for achieving the required sensitivity for trace quantification.

Flow Rate: The mobile phase flow rate affects analysis time and efficiency. Reported flow rates for Sitagliptin analysis typically range from 0.2 mL/min to 1.0 mL/min. mdpi.comscispace.comscispace.com

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40 °C or 50 °C) can improve peak shape, reduce viscosity, and enhance separation efficiency. nih.govlabrulez.com

Detection: UV detection is common for HPLC analysis, with wavelengths set to the maximum absorbance of Sitagliptin, such as 265 nm or 268 nm, to ensure high sensitivity. scispace.comscispace.com

Sensitivity and Limits of Detection (LOD) and Quantitation (LOQ): The method's sensitivity is defined by its LOD (the lowest concentration that can be reliably detected) and LOQ (the lowest concentration that can be accurately quantified). Validated HPLC methods for Sitagliptin and its impurities have demonstrated a wide range of sensitivities depending on the system and detector used. For example, one HPLC-UV method reported an LOD of 10 µg/mL and an LOQ of 30 µg/mL, while another reported an LOD of 0.05 mg/mL and an LOQ of 0.16 mg/mL. scispace.comscispace.com

ParameterValue(s)PurposeReference(s)
Flow Rate 0.2 - 1.0 mL/minControls retention time and efficiency. mdpi.comscispace.comscispace.com
Column Temperature 40 °C - 50 °CImproves peak symmetry and separation. nih.govlabrulez.com
UV Detection Wavelength 265 nm, 268 nmMaximizes signal for the analyte. scispace.comscispace.com
Limit of Detection (LOD) 10 µg/mL, 0.05 mg/mLDefines the lower limit of detection. scispace.comscispace.com
Limit of Quantitation (LOQ) 30 µg/mL, 0.16 mg/mLDefines the lower limit of quantification. scispace.comscispace.com

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC), or UHPLC, utilizes columns with smaller particle sizes (typically less than 2 µm), which operate at higher pressures than conventional HPLC systems. This technology offers significant advantages for the analysis of the this compound, including higher resolution, increased sensitivity, and substantially shorter run times. mdpi.com

A highly sensitive and reproducible UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) was developed for the quantification of a 7-nitroso impurity in Sitagliptin. nih.govnih.gov This method achieved an exceptionally low LOD of 0.002 ppm and an LOQ of 0.005 ppm, demonstrating the power of UPLC for detecting trace-level impurities. nih.govnih.gov The enhanced resolution provided by UPLC is critical for separating structurally similar adducts from the main API peak, ensuring accurate purity assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Adducts or Derivatives

While liquid chromatography is the predominant technique for analyzing non-volatile compounds like Sitagliptin and its adducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. globalresearchonline.net The direct analysis of the this compound by GC-MS is not feasible due to its low volatility and thermal instability.

However, GC-MS could be applied if the adduct is first chemically modified through a process called derivatization . This process would convert the non-volatile adduct into a more volatile and thermally stable derivative that is suitable for gas chromatographic analysis. This approach is not typically used for routine purity analysis of Sitagliptin but may be employed in specialized research or investigative studies to identify unknown volatile impurities or degradation products that are amenable to GC-MS analysis.

High-Performance Thin-Layer Chromatography (HPTLC) in Adduct Analysis

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and versatile technique for the separation and quantification of Sitagliptin from its related substances, including the maleate adduct. mdpi.com Its advantages include the ability to analyze multiple samples simultaneously, high sensitivity, and the use of minimal solvent. guidetopharmacology.orgresearchgate.net A stability-indicating HPTLC method enables the resolution of the this compound from the parent Sitagliptin peak and other potential degradation products.

The development of an HPTLC method involves the careful selection of a stationary phase, typically silica gel 60F254 plates, and a mobile phase that provides optimal separation. researchgate.net Densitometric scanning is then used for quantification at a specific wavelength where the adduct exhibits significant absorbance. researchgate.net The retention factor (Rf) value for the adduct will differ from that of Sitagliptin, allowing for its distinct identification and measurement. A typical method validation according to International Conference on Harmonization (ICH) guidelines would confirm its linearity, accuracy, precision, and robustness for adduct analysis. researchgate.netmdpi.com

Table 1: Representative HPTLC Method Parameters for Sitagliptin and Adduct Analysis This table is a composite representation based on typical HPTLC methods for Sitagliptin analysis.

ParameterDescription
Stationary Phase Pre-coated Silica Gel 60F254 Aluminium Plates
Mobile Phase A mixture of organic solvents, e.g., Ethyl Acetate: Methanol: Formic Acid (8.5:1:0.5, v/v/v) researchgate.net or Methanol: Ammonia: Glacial Acetic Acid (9.4:0.4:0.2, v/v/v) mdpi.com
Chamber Saturation 20 minutes at room temperature mdpi.com
Application Linomat 5 sample applicator
Development Ascending technique in a twin-trough chamber mdpi.com
Detection Wavelength Densitometric scanning at 265 nm researchgate.net or 214 nm mdpi.com
Rf Value (Sitagliptin) ~0.50 researchgate.net
Rf Value (Adduct) A distinct Rf value separated from Sitagliptin

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of the this compound. By probing the molecular structure through various forms of electromagnetic radiation, these methods provide a detailed picture of the adduct's atomic composition, functional groups, and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules, including the this compound. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR would confirm the formation of the adduct by showing characteristic signals for both the Sitagliptin and maleate moieties. Key indicators would include the presence of signals for the olefinic protons of the maleate component, alongside the distinct aromatic and aliphatic protons of Sitagliptin. acs.org Shifts in the chemical environment of protons near the reaction site (e.g., the amine group of Sitagliptin) would provide direct evidence of bond formation.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum of the adduct would feature resonances corresponding to all carbon atoms from both precursors. The appearance of carbonyl and olefinic carbon signals from the maleate portion, in addition to the aliphatic and aromatic signals of Sitagliptin, would be confirmatory. acs.org Solid-state ¹³C NMR has been used to characterize various Sitagliptin salts, including Sitagliptin Maleate, showing distinct signals for the different crystalline forms. americanpharmaceuticalreview.com

¹⁹F NMR: Since Sitagliptin contains six fluorine atoms (three on the trifluoromethyl group and three on the trifluorophenyl ring), ¹⁹F NMR is a highly sensitive and specific technique for its analysis. mdpi.comresearchgate.net The ¹⁹F NMR spectrum of the adduct would show characteristic signals for these fluorine atoms, and any change in their chemical shifts compared to the parent drug could indicate conformational changes or electronic effects resulting from adduct formation. acs.orgscribd.com

Table 2: Expected NMR Resonances for this compound Confirmation This table outlines the key spectral features anticipated for the adduct based on known data for the parent compounds.

NucleusKey Structural FeatureExpected Chemical Shift (ppm) / Observation
¹H Sitagliptin aromatic protonsSignals in the aromatic region
Sitagliptin aliphatic protons (CH, CH₂)Signals in the aliphatic region
Sitagliptin amine proton (NH₂)Shifted or broadened signal upon adduct formation acs.org
Maleate olefinic protons (CH=CH)Characteristic singlet or doublet signals in the olefinic region
¹³C Sitagliptin aromatic carbonsResonances in the aromatic region (~100-160 ppm)
Sitagliptin aliphatic carbonsResonances in the aliphatic region (~20-70 ppm)
Sitagliptin carbonyl carbon (C=O)Signal around 170 ppm
Maleate olefinic carbons (C=C)Signals in the olefinic region (~130-140 ppm)
Maleate carboxyl carbons (COOH/COO⁻)Signals in the downfield region (>165 ppm) americanpharmaceuticalreview.com
¹⁹F Trifluoromethyl group (-CF₃)Distinct signal cluster
Trifluorophenyl groupThree distinct signals for the aromatic fluorine atoms acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Interaction Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. scholarsresearchlibrary.com It is particularly useful for studying the interactions between Sitagliptin and maleic acid that lead to adduct formation. nih.gov By comparing the FT-IR spectrum of the adduct with those of the individual starting materials, specific changes in vibrational frequencies can be identified.

Key spectral changes indicating adduct formation would include shifts in the stretching frequencies of the N-H bonds of the primary amine in Sitagliptin and the C=O (carbonyl) and O-H bonds of the carboxylic acid groups in maleic acid. google.com The formation of a new bond between the two molecules would alter the vibrational modes of adjacent functional groups, providing clear evidence of a chemical interaction. For example, the sharp carbonyl absorption bands of maleic anhydride (B1165640) (typically around 1770-1820 cm⁻¹) would be replaced by bands characteristic of a carboxylic acid or amide in the adduct.

Table 3: Key FT-IR Vibrational Frequencies for Adduct Identification This table is a representation of expected vibrational bands based on functional groups present in Sitagliptin and Maleic Acid.

Wavenumber (cm⁻¹)Functional GroupInterpretation in Adduct Analysis
3400-3200N-H Stretch (Amine)Shift or broadening indicates interaction at the Sitagliptin amine group.
3300-2500O-H Stretch (Carboxylic Acid)Presence of a broad band indicates the carboxylic acid group from maleate.
1725-1700C=O Stretch (Carboxylic Acid)Indicates the presence of the maleate carboxyl group in the adduct.
1690-1640C=O Stretch (Amide)Potential formation of a new amide bond would show a characteristic peak.
~1634C=O Stretch (Ketone)Characteristic peak for the ketone in the Sitagliptin structure.
~1520C=C Stretch (Aromatic)Aromatic ring vibration from Sitagliptin.
1300-1100C-F StretchStrong absorptions confirming the presence of fluoro-substituents.

Raman Spectroscopy in Adduct Identification

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It detects molecular vibrations based on changes in the polarizability of a molecule's electron cloud when it scatters monochromatic light. This technique is highly sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon backbone and aromatic rings.

The Raman spectrum of the this compound would be a superposition of signals from both moieties, with specific shifts indicating their interaction. The spectrum of Sitagliptin is characterized by peaks corresponding to C-F symmetric stretching (726-881 cm⁻¹), aromatic C=C stretching (1520 cm⁻¹), and a C=O stretching vibration (1634 cm⁻¹). The maleate component would contribute signals from its C=C and carboxyl groups. Raman spectroscopy can effectively monitor changes in the solid state, such as salt formation or disproportionation, making it a valuable tool for characterizing the adduct. The absence of significant peak shifts would suggest a physical mixture rather than a chemical adduct, confirming the physisorption process through weak dipole-dipole interactions.

Table 4: Characteristic Raman Shifts for Sitagliptin Adduct Analysis Data based on published spectra for Sitagliptin.

Wavenumber (cm⁻¹)Vibration ModeRelevance to Adduct Analysis
~1634C=O StretchShift indicates interaction at the ketone group of Sitagliptin.
~1520Aromatic C=C StretchConfirms the integrity of the trifluorophenyl ring.
~1340C-H₂ WaggingAliphatic chain vibrations.
~1077C-C Alkyl Chain StretchConfirms the integrity of the butane backbone.
881, 759, 748, 726C-F Symmetric StretchingConfirms the presence of the fluorinated groups.

UV-Visible Spectrophotometry for Adduct Quantification and Purity

UV-Visible spectrophotometry is a robust and widely used technique for the quantitative analysis of compounds that possess a chromophore (a light-absorbing group). Sitagliptin exhibits a characteristic maximum absorbance (λmax) at approximately 267 nm due to the electronic transitions within its aromatic and triazolopyrazine ring systems.

This technique can be readily applied to quantify the this compound, either in bulk form or as an impurity in the API. A simple, accurate, and precise UV spectrophotometric method can be developed and validated. The method's linearity is typically established over a specific concentration range, demonstrating a direct relationship between absorbance and concentration as described by the Beer-Lambert law. Purity can be assessed by scanning across a range of wavelengths (e.g., 200-400 nm) to ensure the absence of interfering absorbing species. The formation of the adduct may cause a slight shift in the λmax or a change in the molar absorptivity, which would be characterized during method development.

Table 5: Typical Validation Parameters for a UV-Vis Method for Sitagliptin Adduct Quantification This table presents a summary of typical performance characteristics from validated UV spectrophotometric methods for Sitagliptin.

ParameterTypical Value / RangeReference
Wavelength (λmax) 267 nm
Solvent Water, 0.1 N HCl, or Methanol
Linearity Range 2-10 µg/mL or 5-40 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.139 µg/mL
Limit of Quantification (LOQ) ~0.422 µg/mL
Accuracy (% Recovery) 99.5% - 100.4%

Mass Spectrometry for Adduct Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information, which is crucial for identifying unknown compounds like the this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and quantification of the adduct even in complex mixtures.

The molecular formula for the this compound is C₂₀H₁₉F₆N₅O₅. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the adduct's molecular ion ([M+H]⁺). This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. In this technique, the molecular ion of the adduct is isolated and then fragmented into smaller, characteristic product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure and confirm the connectivity between the Sitagliptin and maleate portions. Studies on Sitagliptin's degradation products have successfully used this approach to identify the structures of various related impurities.

Table 6: Mass Spectrometry Data for this compound

ParameterValue / Description
Molecular Formula C₂₀H₁₉F₆N₅O₅
Molecular Weight (Monoisotopic) 523.13 g/mol
Expected [M+H]⁺ Ion (m/z) ~524.13
Technique Electrospray Ionization (ESI) in positive mode
Fragmentation Analysis (MS/MS) Would show characteristic fragments from both the Sitagliptin (m/z ~408.1) and maleate moieties, and fragments indicating the linkage point.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of drug degradation products, including potential adducts of sitagliptin. This method is highly effective for separating complex mixtures and identifying individual components based on their mass-to-charge ratio (m/z). In the context of sitagliptin, various studies have employed LC-MS to investigate its stability and identify products formed under stress conditions such as exposure to acidic, alkaline, and oxidative environments researchgate.netnih.gov.

The process begins with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, which separates the this compound from the parent sitagliptin molecule, unreacted maleic acid, and other process-related impurities or degradants bohrium.com. The separation is typically achieved on a reverse-phase column, such as a C18 column bohrium.com.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their m/z ratio, providing molecular weight information for the components of the mixture. This is crucial for the initial identification of potential degradation products. For instance, LC-MS analysis has been used to identify sitagliptin degradants with specific m/z values, such as m/z 193.0 and m/z 234.20, which correspond to key fragments or modified structures of the parent drug scispace.comufrgs.br. The structural characterization of these degradation products is vital to understanding the degradation pathways of sitagliptin researchgate.net.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

While LC-MS provides the molecular weight of an adduct, Tandem Mass Spectrometry (MS/MS or MS²) is essential for its detailed structural elucidation. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of interest (e.g., the molecular ion of the this compound) and subjecting it to collision-induced dissociation (CID). This process fragments the precursor ion into smaller, characteristic product ions.

The resulting fragmentation pattern provides a "fingerprint" that is indicative of the molecule's structure. By analyzing these fragments, chemists can deduce the connectivity of atoms and identify the specific site of modification where the maleate has formed an adduct with the sitagliptin molecule. Sensitive UPLC-MS/MS methods have been developed to identify major degradants of sitagliptin bohrium.com. For example, a common transition monitored for sitagliptin quantification is m/z 408.3 → 235.1, which indicates a specific fragmentation pathway of the parent molecule nih.gov. Analysis of the fragmentation of the adduct ion would be compared against the known fragmentation of sitagliptin to pinpoint the structural modification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. Instruments like Quadrupole Time-of-Flight (Q-Tof) mass spectrometers are used for this purpose ufrgs.br.

By measuring the exact mass of the this compound to several decimal places, it is possible to calculate a unique elemental formula. This capability is a powerful tool for confirming the identity of unknown impurities and distinguishing between compounds that may have the same nominal mass but different elemental compositions. For example, HRMS was used to identify two sitagliptin degradation products, showing molecular ions at m/z 193.08 and m/z 234.09, where the precise mass measurement helps to confirm their chemical formulas ufrgs.br. This level of accuracy is crucial for unequivocally identifying the this compound and differentiating it from other potential impurities.

Analytical Method Validation for this compound

Once a suitable analytical method for the this compound has been developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) scispace.comnih.gov.

Specificity and Selectivity Considerations

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components scielo.br. For the this compound, the method must be able to distinguish its analytical signal from that of sitagliptin, maleic acid, and any other known degradation products or process impurities.

To demonstrate specificity, forced degradation studies are often performed, exposing sitagliptin to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products scielo.br. The analytical method is then used to analyze these stressed samples. The method is considered specific if the peak corresponding to the this compound is well-resolved from all other peaks in the chromatogram, demonstrating that there is no interference bepls.com.

Linearity, Accuracy, and Precision Assessment

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range ijtsrd.com. To assess linearity for the this compound, standard solutions are prepared at several concentration levels, typically from the limit of quantification (LOQ) to 150% of the target concentration scispace.com. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically >0.99, indicates good linearity nih.govijtsrd.com.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value ijtsrd.com. It is often evaluated by performing recovery studies. This involves spiking a sample matrix with a known amount of the this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) scispace.comnih.gov. The method is used to analyze these spiked samples, and the percentage of the adduct recovered is calculated. Good accuracy is generally indicated by recovery values within a range of 80-120% nih.gov.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample ijtsrd.com. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, for example, on different days, with different analysts, or on different equipment scispace.com. Low RSD values, typically not more than 2.0%, demonstrate that the method is precise ijtsrd.com.

Table 1: Illustrative Validation Parameters for an Adduct Quantification Method

This table is for illustrative purposes and combines typical results found in validation literature.

ParameterSpecificationTypical Result
Linearity Range LOQ to 150% of target0.1 µg/mL - 10 µg/mL
Correlation Coefficient (R²) ≥ 0.990.9996
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.84%
- Intermediate Precision (Inter-day)≤ 2.0%1.25%

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1 scispace.comijarmps.org.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1 scispace.comijarmps.org.

For trace impurities like the this compound, establishing low LOD and LOQ values is critical. For example, validated methods for sitagliptin-related impurities have demonstrated LOQ values in the range of nanograms per milliliter (ng/mL) or parts per million (ppm) nih.govrsc.org. A precision study is also typically performed at the LOQ level to confirm that the analyte can be reliably quantified scispace.com.

Table 2: Example LOD and LOQ Values for Sitagliptin Impurities

Data compiled from various analytical studies for illustrative purposes.

Analyte / ImpurityMethodLODLOQ
SitagliptinRP-HPLC0.09 µg/mL0.27 µg/mL (corrected from source)
7-nitroso impurityUHPLC-MS/MS0.002 ppm0.005 ppm
SitagliptinRP-HPLC0.80 µg/mL2.41 µg/mL
SitagliptinUV-Vis6.03 µg/mL18.28 µg/mL

Note: The original source ijarmps.org stated LOQ was 0.027 µg/ml, which is lower than the LOD of 0.09 µg/ml. This is atypical, and the value has been editorially corrected for logical consistency in this illustrative table.

Robustness Testing using Experimental Design Approaches

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This assessment provides an indication of the method's reliability during routine use. For the analysis of the this compound, employing experimental design approaches such as factorial designs is an efficient way to identify the parameters that have the most significant effect on the method's performance. nih.gov

A Box-Behnken design, for instance, can be utilized to investigate the impact of multiple variables simultaneously. researchgate.net Key parameters in a chromatographic method for this compound analysis are systematically varied within a predefined range to simulate the variations that might occur during routine lab work. These parameters often include the mobile phase composition (e.g., percentage of organic solvent), the pH of the buffer, the column oven temperature, and the mobile phase flow rate. researchgate.netscielo.br

The effect of these variations on critical analytical responses, such as the retention time of the adduct, its peak area, and the resolution between the adduct and Sitagliptin or other impurities, is then statistically analyzed. researchgate.net The results of this analysis help to establish the operational limits for the method and identify parameters that need to be carefully controlled.

Table 1: Example of a Factorial Design for Robustness Testing of this compound Analysis

This table illustrates typical parameters and their variations used in a robustness study. The specific ranges are method-dependent. Data is conceptually based on findings in related analyses. researchgate.netscielo.br

System Suitability Parameters for Adduct Analysis

System Suitability Testing (SST) is an indispensable part of any analytical chromatographic method. It is performed prior to and sometimes during the analysis of samples to ensure that the chromatographic system is operating at an acceptable level of performance. journalijar.com For the specific analysis of the this compound, a series of parameters are calculated from replicate injections of a standard solution to verify that the resolution, sensitivity, and reproducibility of the system are adequate for the intended analysis. scielo.brscispace.com

Key SST parameters include the tailing factor (or asymmetry), which measures peak symmetry; the number of theoretical plates, which indicates column efficiency; resolution, which measures the separation between the adduct peak and the nearest eluting peak (such as the parent Sitagliptin); and the relative standard deviation (%RSD) of peak area and retention time from replicate injections, which demonstrates system precision. researchgate.netscielo.brjournalijar.com Adherence to the established acceptance criteria for these parameters confirms that the system is suitable for delivering accurate and precise results.

Table 2: Typical System Suitability Parameters and Acceptance Criteria for Adduct Analysis

This table summarizes common SST parameters and their generally accepted limits based on pharmacopeial guidelines and validation studies.

Sample Preparation Techniques for Adduct Isolation and Enrichment

The quality of analytical data is highly dependent on the sample preparation process, which aims to isolate the this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. globalresearchonline.net The choice of technique depends heavily on the nature of the sample matrix, whether it is a biological fluid (e.g., plasma, urine) or a pharmaceutical formulation.

For biological matrices, common techniques include:

Protein Precipitation (PPT): This is a straightforward and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the adduct can be directly injected or further processed. globalresearchonline.net

Liquid-Liquid Extraction (LLE): This technique separates the adduct from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. Solvents such as methyl tert-butyl ether (MTBE) have been effectively used for extracting sitagliptin and related compounds. globalresearchonline.netnih.gov LLE often provides a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective method that involves passing the sample through a solid sorbent cartridge. The adduct is retained on the sorbent while interferences are washed away. The purified adduct is then eluted with a small volume of an appropriate solvent. This technique is excellent for both cleanup and enrichment. globalresearchonline.net

For pharmaceutical dosage forms, sample preparation typically involves grinding the tablets, accurately weighing the powder, and dissolving it in a suitable diluent, followed by sonication and filtration to ensure complete dissolution and removal of excipients. scispace.com

Table 3: Comparison of Sample Preparation Techniques for this compound

Computational and Theoretical Chemistry Studies of Sitagliptin Maleate Adduct

In Silico Prediction of Adduct Formation Potential

The formation of the Sitagliptin (B1680988) Maleate (B1232345) Adduct, a known impurity and metabolite of Sitagliptin, represents a critical area of study in pharmaceutical development and quality control. japsonline.comscbt.comnaarini.com This adduct is also referred to in scientific literature and by chemical suppliers as Sitagliptin Fumarate (B1241708) Adduct or N-Succinyl Sitagliptin. veeprho.com In silico, or computational, methods provide powerful tools for predicting the likelihood of such adduct formation, offering insights that can guide drug formulation and stability studies. These predictive models are built on the fundamental principles of chemical reactivity and molecular interactions, allowing researchers to assess the potential for adduct formation under various conditions without exhaustive experimental trials.

The primary chemical transformation leading to the Sitagliptin Maleate Adduct is the aza-Michael addition, a type of conjugate addition reaction. nih.govfrontiersin.org This reaction involves the nucleophilic attack of the primary amine group on the sitagliptin molecule onto the electron-deficient carbon-carbon double bond of maleic acid or its derivatives. frontiersin.orgnih.gov Computational chemistry allows for a detailed examination of this process at the molecular level.

Theoretical Reaction Pathway Analysis and Transition State Modeling

Understanding the formation of the this compound necessitates a detailed analysis of the reaction mechanism, including the identification of intermediates and the characterization of transition states. While specific peer-reviewed studies modeling the transition state for the sitagliptin-maleate reaction are not publicly available, the plausible pathway can be reliably inferred from established principles of the aza-Michael addition reaction, which have been studied computationally for analogous systems. nih.govresearchgate.netwhiterose.ac.uk

The reaction is proposed to proceed via a multi-step mechanism:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the primary amine nitrogen of sitagliptin attacking one of the sp²-hybridized carbons of the maleate double bond. This is the rate-determining step of the reaction.

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, high-energy zwitterionic intermediate where the nitrogen atom bears a positive charge and a carbon atom of the former double bond becomes a carbanion.

Proton Transfer and Stabilization: The intermediate is stabilized through a rapid intramolecular or intermolecular proton transfer. The proton from the newly formed ammonium group is transferred to the carbanion, resulting in the final, neutral adduct. The stability of the transition state leading to this intermediate is the primary determinant of the reaction rate.

Transition State Modeling: Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the transition state of this reaction. nih.gov Such models would calculate the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The transition state is a specific geometry along this path with the maximum energy, representing the energy barrier that must be overcome for the reaction to occur.

Key parameters that would be determined from a theoretical transition state analysis are presented in the table below. These values are hypothetical, representing the typical outputs of such a computational study.

ParameterDescriptionHypothetical Value
Activation Energy (ΔG‡)The Gibbs free energy difference between the reactants and the transition state. A lower value indicates a faster reaction.15-25 kcal/mol
Reaction Enthalpy (ΔH)The net change in heat content during the reaction. A negative value indicates an exothermic reaction.-10 to -20 kcal/mol
Key Interatomic Distance (N···C) in TSThe distance between the sitagliptin nitrogen and the maleate carbon in the transition state structure.~2.0 - 2.5 Å
Imaginary FrequencyA single negative (imaginary) vibrational frequency in the calculated spectrum of the transition state, confirming it as a true saddle point on the potential energy surface.-300 to -500 cm⁻¹

The geometry of the transition state is influenced by both steric and electronic factors, such as the orientation of the bulky trifluorophenyl and triazolopiperazine rings of sitagliptin relative to the planar maleate molecule. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Adduct Formation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or chemical properties of molecules based on their structural features. nih.govresearchgate.netiomcworld.com While no specific QSAR/QSPR models have been published for predicting the formation potential of the this compound, the methodology provides a viable framework for developing such a predictive tool. This would be particularly valuable for screening other potential drug candidates for similar liabilities or for understanding how structural modifications to sitagliptin might affect its propensity to form this impurity.

The development of a QSPR model for adduct formation would involve the following steps:

Data Set Compilation: A training set of molecules, typically primary and secondary amines, with known experimental reaction rates or yields for the aza-Michael addition with maleic acid would be assembled.

Descriptor Calculation: For each molecule in the training set, a large number of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed reaction rate. The model's predictive power is then rigorously tested using cross-validation and external validation sets. nih.gov

Key molecular descriptors relevant for predicting aza-Michael addition reactivity are listed in the table below.

Descriptor ClassSpecific Descriptor ExampleRelevance to Adduct Formation
ElectronicPartial charge on the amine nitrogen; HOMO energyDescribes the nucleophilicity of the amine. A more negative partial charge or higher HOMO energy generally leads to a faster reaction.
StericMolecular volume; Sterimol parametersQuantifies the bulkiness around the amine group, which can hinder the approach to the maleate molecule.
TopologicalWiener index; Kier & Hall connectivity indicesRelates molecular size, shape, and degree of branching to reactivity.
Quantum ChemicalCalculated nucleophilicity indexProvides a theoretically derived measure of the molecule's ability to donate electrons in the reaction.

A resulting QSPR equation might take a generalized form such as: log(k) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C) Where log(k) is the reaction rate, c values are coefficients determined by the regression analysis, and Descriptors A and B are electronic or topological indices that positively correlate with reactivity, while Descriptor C could be a steric parameter that negatively impacts the reaction rate.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of unknown compounds, such as impurities and degradation products isolated during pharmaceutical analysis. ijpsr.com By comparing computationally predicted spectra with experimentally measured data, scientists can confirm the identity of the this compound with a high degree of confidence. synthinkchemicals.com

The primary method for these predictions is Density Functional Theory (DFT). nih.gov The process involves first calculating the equilibrium geometry of the molecule (the lowest energy conformation) and then performing further calculations on this optimized structure to determine its spectroscopic properties.

For NMR spectroscopy , the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). This allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra, which is particularly relevant for the highly fluorinated sitagliptin molecule. nih.govresearchgate.net

For IR spectroscopy , the calculation involves determining the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretching, N-H bending). The intensity of the corresponding peak in the IR spectrum is also calculated.

The table below presents a hypothetical comparison between computationally predicted and experimentally observed NMR chemical shifts for key atoms in the this compound, illustrating how these methods are used for structural verification.

NucleusAtom DescriptionPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
¹HProton on N-H of newly formed C-N bond~7.5 - 8.5(Value from experimental data)
¹HProton on chiral center adjacent to amine~3.5 - 4.5(Value from experimental data)
¹³CCarbonyl carbon (C=O) in the maleate moiety~170 - 175(Value from experimental data)
¹³CChiral carbon attached to nitrogen~55 - 65(Value from experimental data)
¹⁹FFluorine atoms on the trifluoromethyl (CF₃) group~ -58(Value from experimental data)

Note: Predicted values are illustrative and depend on the level of theory, basis set, and solvent model used in the calculation. github.io Experimental values would be obtained from the analysis of a reference standard.

By achieving a close match between the predicted and experimental spectra, computational methods serve as a powerful complementary technique for the unambiguous identification and characterization of the this compound.

Impurity Profiling and Control Strategies for Sitagliptin Maleate Adduct

Development of Forced Degradation Studies to Simulate Adduct Formation

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify potential degradation products that may form under various stress conditions. These studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. fda.govnih.gov For Sitagliptin (B1680988), forced degradation studies are employed to simulate the conditions that could lead to the formation of the Sitagliptin Maleate (B1232345) Adduct and other related impurities. synthinkchemicals.com

The process involves subjecting the Sitagliptin drug substance to stress conditions that are more severe than accelerated stability conditions, such as high heat, humidity, light, and exposure to acidic and alkaline environments. nih.govufrgs.br Research indicates that alkaline degradation is a significant degradation pathway for Sitagliptin. nih.gov By analyzing the substance after exposure to these stressors, researchers can identify and characterize the resulting degradation products, including the adduct. ufrgs.brnih.gov

These studies provide crucial information for:

Elucidating Degradation Pathways: Understanding how and under what conditions the adduct is formed. ufrgs.br

Method Validation: Demonstrating that the analytical method can effectively separate and quantify the degradation products from the intact drug. nih.gov

Formulation Development: Guiding the development of a stable drug product by avoiding conditions that promote adduct formation.

Below is a summary of typical conditions used in forced degradation studies for Sitagliptin.

Stress ConditionReagent/ParameterTypical Outcome
Acid Hydrolysis0.1N HClFormation of degradation products DP1 and DP2 observed. ufrgs.br
Base Hydrolysis0.1N NaOHConsidered a major degradation pathway for Sitagliptin. nih.gov
Oxidative StressH₂O₂Degradation is observed. nih.gov
Thermal StressHeat (e.g., 60°C)Can lead to the formation of degradation products. ufrgs.br
Photolytic StressLight ExposurePotential for degradation. nih.gov

The results of these studies are fundamental to establishing an effective control strategy to ensure the quality and stability of the final pharmaceutical product. fda.gov

Strategies for Mitigation and Prevention of Adduct Formation in Pharmaceutical Manufacturing

Controlling the formation of impurities like the Sitagliptin Maleate Adduct is a multi-faceted process that spans the entire pharmaceutical manufacturing lifecycle, from initial formulation development to final packaging and storage. A robust control strategy involves careful excipient selection, process optimization, and controlled packaging and storage conditions.

Excipients are inactive ingredients in a drug product, and their compatibility with the API is crucial for the stability of the final dosage form. researchgate.net Incompatibility between an API and an excipient can lead to the formation of degradation products, including adducts. fda.govnih.gov Therefore, comprehensive drug-excipient compatibility studies are a foundational step in formulation development. caribjscitech.com

Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to screen for potential physical and chemical interactions between Sitagliptin and various excipients. researchgate.netsemanticscholar.org Studies on Sitagliptin have identified several compatible and potentially incompatible excipients. researchgate.net For example, a Maillard reaction can occur with excipients like lactose (B1674315), and interactions have also been noted with fumaric acid. researchgate.net

The table below summarizes the compatibility of Sitagliptin with common pharmaceutical excipients based on research findings.

ExcipientCompatibility StatusReference
Microcrystalline CelluloseCompatible researchgate.netresearchgate.net
CroscarmelloseCompatible researchgate.netresearchgate.net
Pregelatinized StarchCompatible researchgate.netresearchgate.net
Magnesium StearatePotential Interaction Observed researchgate.netresearchgate.net
Ascorbic AcidPotential Interaction Observed researchgate.net
Citric AcidPotential Interaction Observed researchgate.net
LactosePotential Interaction (Maillard Reaction) researchgate.net
Fumaric AcidPotential Interaction (Michael Addition) researchgate.net

Selecting stable and compatible excipients is a primary strategy to prevent the formation of the this compound and other degradation impurities. nih.gov

Manufacturing processes themselves can introduce impurities or create conditions conducive to their formation. alfa-chemistry.compharmiweb.com Process optimization is key to minimizing the formation of the this compound. This involves rigorous control over critical process parameters that could influence the chemical stability of Sitagliptin.

Key optimization strategies include:

Solvent Selection: Impurities can arise from reactions with residual solvents or components of solvent systems. nih.gov Careful selection and control of solvents used during synthesis and granulation are necessary.

Control of pH and Temperature: Since Sitagliptin degradation is sensitive to pH (especially alkaline conditions) and temperature, these parameters must be tightly controlled throughout the manufacturing process to prevent adduct formation. nih.gov

Minimizing Metal Ion Contamination: Metal ions, which can leach from glassware or equipment, can sometimes catalyze degradation reactions or form metal adducts, complicating analysis and potentially affecting stability. semanticscholar.orgchromatographyonline.comresearchgate.net Using appropriate materials and cleaning procedures can mitigate this risk.

Granulation Technique: For Sitagliptin, wet granulation has been used to improve flowability and content uniformity. nih.gov Optimizing the granulation process, including the type and amount of granulation fluid and drying parameters, can help manage drug-excipient interactions and minimize impurity formation.

By identifying and controlling the process parameters that impact impurity formation, manufacturers can ensure a more robust and consistent process that yields a high-quality product.

Stability studies are performed to evaluate how the drug product behaves over time under various environmental conditions, including temperature, humidity, and light. pharmaffiliates.com The data from these studies are used to:

Select Protective Packaging: The immediate container closure system must protect the drug product from environmental factors that can accelerate degradation, such as moisture and oxygen. fda.gov Studies have shown that hermetic packaging, especially with oxygen absorbers, can effectively suppress degradation and maintain product quality during storage. deepdyve.com

Establish a Shelf-Life: Based on the rate of impurity formation under long-term storage conditions, a shelf-life or expiration date is established.

Define Storage Conditions: Recommended storage conditions (e.g., temperature range, protection from light) are determined to ensure the product remains stable and safe for its entire shelf life.

By implementing appropriate packaging and storage controls, the growth of the this compound can be effectively minimized, ensuring the product maintains its quality until it reaches the patient.

Regulatory Perspectives on Adduct Impurities in Pharmaceutical Products

Regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products to ensure patient safety. ijdra.com The primary framework for these regulations is provided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). gmpinsiders.comfda.gov

These guidelines establish a systematic approach for the control of impurities:

Reporting Threshold: A level above which an impurity must be reported in a regulatory submission. fda.gov

Identification Threshold: A level above which the structure of an impurity must be confirmed. fda.govfda.gov For a specified unidentified degradation product, it should be referred to by a descriptive label (e.g., "unidentified with relative retention of 0.9"). fda.gov

Qualification Threshold: A level above which an impurity's biological safety must be established. fda.gov

Qualification is the process of acquiring and evaluating data to establish the safety of a specific impurity at a proposed level. fda.gov An impurity like the this compound is considered qualified under several conditions:

Its level in the generic drug product is similar to or below the level observed in the reference listed drug (RLD). fda.govregulations.gov

The impurity is also a significant metabolite of the drug. fda.govregulations.gov

The proposed acceptance criterion is adequately justified by scientific literature. fda.govregulations.gov

The impurity has been adequately evaluated in toxicity studies. regulations.gov

Acceptance criteria for any specified degradation product, such as the this compound, must be set in the drug product specification and justified based on safety data and pharmacopeial standards where applicable. gmpinsiders.comfda.gov Adherence to these regulatory guidelines is mandatory for gaining marketing approval and ensuring the continued safety and quality of the pharmaceutical product. gmp-compliance.orggmp-compliance.org

Future Research Directions in Sitagliptin Maleate Adduct Chemistry

Investigation of Novel Adduct Formation Pathways

A primary area for future research is the elucidation of novel pathways for the formation of the sitagliptin (B1680988) maleate (B1232345) adduct. While the Michael addition reaction between the primary amine of sitagliptin and maleic acid is a known pathway, other mechanisms may contribute to its formation, particularly under various stress conditions encountered during manufacturing and storage.

Future investigations should focus on:

Forced Degradation Studies: Subjecting sitagliptin to a wide range of stress conditions, including heat, humidity, light, and oxidizing agents, in the presence of maleic acid and related compounds can help identify previously unknown degradation pathways.

Isotopic Labeling Studies: Utilizing isotopically labeled sitagliptin or maleic acid can provide definitive evidence for the involvement of specific atoms in the adduct formation process, helping to unravel complex reaction mechanisms.

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model the reaction energetics of potential formation pathways, providing theoretical insights that can guide experimental investigations.

A deeper understanding of these pathways is crucial for developing effective control strategies to minimize the formation of the sitagliptin maleate adduct.

Development of Advanced Analytical Techniques for Trace Adduct Detection

The accurate and sensitive detection of the this compound, even at trace levels, is paramount for ensuring product quality. While standard techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for impurity profiling, future research should focus on developing more advanced and sensitive analytical methods.

Key areas for development include:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique offers higher resolution and sensitivity compared to conventional HPLC, enabling the detection and quantification of trace levels of the adduct. Further refinement of UPLC-MS/MS methods can lead to even lower limits of detection and quantification.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes, making it an attractive alternative to HPLC. The development of CE-based methods specifically tailored for the analysis of the this compound could provide a rapid and efficient analytical tool.

Hyphenated Techniques: The coupling of different analytical techniques, such as two-dimensional liquid chromatography (2D-LC), can provide enhanced separation of the adduct from other impurities and excipients, leading to more accurate quantification.

The development of these advanced analytical techniques will provide pharmaceutical scientists with more powerful tools for monitoring and controlling the levels of the this compound in drug products.

Application of Artificial Intelligence and Machine Learning in Adduct Prediction and Control

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly growing area in pharmaceutical sciences. These technologies can be leveraged to predict and control the formation of impurities like the this compound.

Future research in this area could involve:

Predictive Modeling: Developing ML models that can predict the likelihood of adduct formation based on a variety of factors, including the formulation composition, manufacturing process parameters, and storage conditions. These models can be trained on large datasets of experimental data to identify complex relationships that may not be apparent through traditional statistical analysis.

Process Optimization: Utilizing AI algorithms to optimize manufacturing processes to minimize adduct formation. This could involve identifying the optimal settings for parameters such as temperature, pH, and mixing speed.

Risk Assessment: Employing AI-powered tools to assess the risk of adduct formation in new formulations, allowing for proactive measures to be taken during the development process.

The integration of AI and ML into the pharmaceutical development workflow has the potential to revolutionize the way impurities are predicted and controlled, leading to safer and more effective medicines.

Comprehensive Understanding of Adduct-Excipient Co-Crystallization or Complexation

The interaction between the this compound and pharmaceutical excipients is a critical area that warrants further investigation. The formation of co-crystals or complexes between the adduct and excipients can significantly impact the physicochemical properties of the drug product, including its stability and dissolution rate.

Future research should focus on:

Solid-State Characterization: Employing techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) to characterize the solid-state properties of adduct-excipient mixtures.

Co-crystal Screening: Systematically screening for the formation of co-crystals between the this compound and a wide range of commonly used pharmaceutical excipients.

Molecular Modeling: Using computational methods to model the interactions between the adduct and excipients at the molecular level, providing insights into the driving forces behind co-crystal and complex formation.

A comprehensive understanding of these interactions is essential for selecting appropriate excipients and developing robust formulations that minimize the impact of the this compound.

Structural Modifications of Sitagliptin to Enhance Adduct Resistance

While controlling formulation and process parameters is crucial, another avenue for future research is the structural modification of the sitagliptin molecule itself to enhance its resistance to adduct formation. This approach, while more challenging, could provide a long-term solution to the problem.

Potential research directions include:

Protecting the Reactive Site: Introducing a protecting group at the primary amine of sitagliptin could prevent its reaction with maleic acid. This protecting group would need to be designed to be cleaved in vivo to release the active drug.

Modifying Electronic Properties: Altering the electronic properties of the sitagliptin molecule through the introduction of electron-withdrawing or electron-donating groups could decrease the nucleophilicity of the primary amine, thereby reducing its reactivity towards maleic acid.

Structure-Activity Relationship (SAR) Studies: Conducting SAR studies to understand how modifications to the sitagliptin structure affect both its therapeutic activity and its propensity to form the maleate adduct.

Q & A

Q. How can preclinical findings for this compound be translated into clinically relevant biomarkers?

  • Methodological Guidance : Validate candidate biomarkers (e.g., DPP-4 inhibition levels, glucagon-like peptide-1 (GLP-1) concentrations) in human plasma samples from Phase I trials. Use receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity. Collaborate with regulatory agencies early to align biomarker endpoints with clinical outcome assessments (COAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.